REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH:4]([C:6]1[N:10]([CH3:11])[CH:9]=[N:8][CH:7]=1)=[O:5].O>C(OCC)C.C1COCC1>[OH:5][CH:4]([C:6]1[N:10]([CH3:11])[CH:9]=[N:8][CH:7]=1)[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CN=CN1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 3° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was continuously extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |